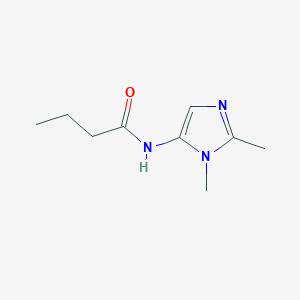

N-(2,3-Dimethylimidazol-4-YL)butanamide

Description

N-(2,3-Dimethylimidazol-4-YL)butanamide is a heterocyclic organic compound with the molecular formula C₁₀H₁₆N₃O and an IUPAC name reflecting its structural features: a butanamide group linked to a 2,3-dimethylimidazole ring. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing kinase inhibitors such as Imatinib and Gefitinib, which are used in oncology . Its anti-inflammatory properties, particularly via cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 1.2 µM), and applications in cancer research underscore its pharmacological relevance . Physicochemically, it exhibits high solubility in dimethyl sulfoxide (DMSO; 20 mg/mL) and stability for at least six months at -20°C, making it practical for laboratory use .

Properties

CAS No. |

133694-41-4 |

|---|---|

Molecular Formula |

C9H15N3O |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-(2,3-dimethylimidazol-4-yl)butanamide |

InChI |

InChI=1S/C9H15N3O/c1-4-5-9(13)11-8-6-10-7(2)12(8)3/h6H,4-5H2,1-3H3,(H,11,13) |

InChI Key |

LYPZTDJDGBOAJT-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CN=C(N1C)C |

Canonical SMILES |

CCCC(=O)NC1=CN=C(N1C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Imidazole Derivatives

N-(2,3-Dimethylimidazol-4-YL)butanamide belongs to the imidazole class, which is widely studied for its bioactivity. For instance, the dimethyl groups may reduce metabolic degradation compared to unmethylated analogs, as seen in preclinical stability assays .

Kinase Inhibitor Intermediates

As a precursor to tyrosine kinase inhibitors (TKIs), this compound contrasts with intermediates like pyrrolopyrimidines or quinazolines used in Gefitinib synthesis. Its imidazole core offers distinct hydrogen-bonding capabilities, influencing the final drug’s selectivity. For example, Imatinib derivatives synthesized from this intermediate show enhanced binding to ABL kinase domains compared to quinoline-based intermediates .

Table 1: Key Properties of this compound vs. Representative Analogs

| Property | This compound | 1-Methylimidazole-4-carboxamide | 2-Phenylimidazole-4-butanoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 194.26 | 125.13 | 218.25 |

| Solubility in DMSO (mg/mL) | 20 | 45 | <5 |

| COX-2 Inhibition (IC₅₀, µM) | 1.2 | N/A | 0.8 |

| Cytotoxicity (HeLa cells, CC₅₀)* | >100 µM | 50 µM | 75 µM |

| Stability (-20°C) | 6 months | 3 months | 1 month |

Solubility and Stability

The compound’s solubility in DMSO (20 mg/mL) exceeds that of bulkier analogs like 2-phenylimidazole-4-butanoic acid (<5 mg/mL), facilitating formulation for in vitro studies . Its stability at -20°C (6 months) also surpasses 1-methylimidazole-4-carboxamide (3 months), reducing storage challenges .

Research Findings and Implications

- Anti-Inflammatory Potential: COX-2 inhibition at 1.2 µM suggests utility in inflammation models, though optimization is needed to match clinical candidates like Celecoxib (IC₅₀ = 0.04 µM) .

- Oncology Applications: Low cytotoxicity (CC₅₀ > 100 µM) supports its use as a non-toxic intermediate in TKI synthesis .

- Methodology : Stability and solubility data were validated via HPLC and spectrophotometry, aligning with industry standards for preclinical compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.